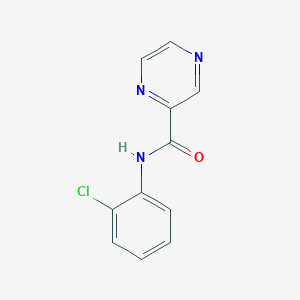

N-(2-chlorophenyl)-2-pyrazinecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

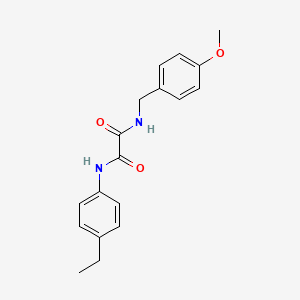

“N-(2-chlorophenyl)-2-pyrazinecarboxamide” is a chemical compound that likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and an amide group attached to a 2-chlorophenyl group .

Synthesis Analysis

While specific synthesis methods for “N-(2-chlorophenyl)-2-pyrazinecarboxamide” are not available, similar compounds are often synthesized through condensation reactions . For example, ketamine, a related compound, is synthesized in a multi-step process involving the reaction of cyclohexanone with 2-chlorophenylmagnesium bromide .Molecular Structure Analysis

The molecular structure of “N-(2-chlorophenyl)-2-pyrazinecarboxamide” would likely involve a pyrazine ring attached to a 2-chlorophenyl group via an amide bond .科学研究应用

Antitubercular Bioactivity

N-(2-chlorophenyl)pyrazine-2-carboxamide has been synthesized and studied for its antitubercular bioactivity . It’s an analogue of pyrazinamide, a crucial first-line drug for tuberculosis treatment . The compound showed promising activity against Mycobacterium tuberculosis H37Rv . This could lead to the development of more active pyrazinamide analogues .

Synthesis of Pyrazinamide Analogues

The compound is used in the synthesis of pyrazinamide analogues . The synthesis involves the reaction of pyrazine-2-carboxylic acids with various aliphatic and aromatic amines . This method has been successfully used to prepare N-(4-chlorophenyl)pyrazine-2-carboxamides .

Drug Development for Tuberculosis

N-(2-chlorophenyl)pyrazine-2-carboxamide is being used in the development of new drugs for tuberculosis . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Spectroscopic Investigations

The compound has been used in spectroscopic investigations . These studies can provide valuable information about the structure and properties of the compound, which can be useful in various scientific and industrial applications .

Quantum Chemical Studies

N-(2-chlorophenyl)pyrazine-2-carboxamide has been studied using quantum chemical methods . These studies can provide insights into the electronic structure of the compound, which can be useful in understanding its reactivity and other properties .

Development of Safer Antitubercular Compounds

The compound is being used in the development of safer and more effective antitubercular compounds . Given the increasing problem of drug resistance in tuberculosis, there is an urgent need for new and effective anti-TB drugs . The compound’s promising activity against Mycobacterium tuberculosis H37Ra suggests that it could be a valuable tool in this effort .

作用机制

Target of Action

N-(2-chlorophenyl)pyrazine-2-carboxamide, also known as NSC131162, is a derivative of pyrazinamide, a first-line drug used in the treatment of tuberculosis . The primary targets of this compound are Mycobacterium tuberculosis strains . It has shown significant antimycobacterial activity against these strains .

Mode of Action

The active moiety of pyrazinamide and its derivatives, including NSC131162, is pyrazinoic acid (POA). POA is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis . Iron enhances the antituberculous activity of pyrazinamide and its derivatives . These compounds have also been shown to inhibit the activity of purified FAS I .

Biochemical Pathways

It is known that pyrazinamide and its derivatives inhibit photosynthetic electron transport (pet) in plant chloroplasts . They act as photosystem (PS) 2 inhibitors .

Pharmacokinetics

Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes of similar compounds .

Result of Action

NSC131162 exhibits significant antimycobacterial activity. For instance, N-(4-chlorophenyl)pyrazine-2-carboxamides, a similar compound, can be prepared in 81% yield and shows strong activity against Mycobacterium tuberculosis H37Rv .

Action Environment

The action, efficacy, and stability of NSC131162 can be influenced by environmental factors. For instance, the effectiveness of similar compounds increases with lipophilicity up to a certain point, after which further increase in lipophilicity results in decreased activity .

属性

IUPAC Name |

N-(2-chlorophenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSNYBQXNVMWIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-1-propanone](/img/structure/B5188547.png)

![2-(5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5188555.png)

![1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5188560.png)

![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5188579.png)

![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)

![((2S)-1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5188617.png)

![3-[(4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5188659.png)